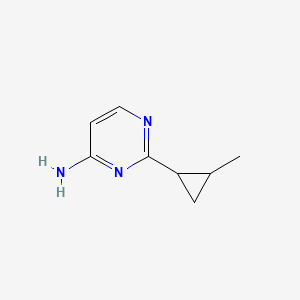
2-(2-甲基环丙基)嘧啶-4-胺
描述
2-(2-Methylcyclopropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylcyclopropyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylcyclopropyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
嘧啶衍生物,包括2-(2-甲基环丙基)嘧啶-4-胺,已被研究用于其抗炎特性。 它们已知能抑制关键炎症介质的表达和活性,例如前列腺素E2,诱导型一氧化氮合酶,肿瘤坏死因子-α,核因子κB,白三烯和一些白介素 。 这使得它们成为开发新型抗炎药物的潜在候选者。
作用机制
Target of Action
It’s known that 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines and their derivatives are known to play significant roles in various biological processes .
Pharmacokinetics
Information about its molecular weight (14919) is available .
Result of Action
Some 2-aminopyrimidines have shown good antitrypanosomal activity and excellent antiplasmodial activity .
生化分析
Biochemical Properties
2-(2-Methylcyclopropyl)pyrimidin-4-amine is known to participate in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound acts as a potent inhibitor of PLK4, displaying high inhibitory activity with an IC50 value of 0.0067 μM . This interaction is significant as PLK4 overexpression is detected in various cancers, making 2-(2-Methylcyclopropyl)pyrimidin-4-amine a potential candidate for anticancer research.
Cellular Effects
The effects of 2-(2-Methylcyclopropyl)pyrimidin-4-amine on cellular processes are profound. At the cellular level, the compound exhibits excellent antiproliferative activity against breast cancer cells . It influences cell function by modulating cell signaling pathways, particularly those involving PLK4. The inhibition of PLK4 by 2-(2-Methylcyclopropyl)pyrimidin-4-amine leads to disruptions in centriole duplication, which is crucial for maintaining genome integrity. Additionally, the compound affects gene expression and cellular metabolism, contributing to its antiproliferative effects.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Methylcyclopropyl)pyrimidin-4-amine involves its binding interactions with biomolecules. The compound binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates involved in centriole duplication. Furthermore, 2-(2-Methylcyclopropyl)pyrimidin-4-amine may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methylcyclopropyl)pyrimidin-4-amine have been observed to change over time. The compound exhibits good plasma stability with a half-life (t1/2) of over 289.1 minutes and liver microsomal stability with a t1/2 of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained antiproliferative activity against cancer cells.
Dosage Effects in Animal Models
The effects of 2-(2-Methylcyclopropyl)pyrimidin-4-amine vary with different dosages in animal models. At lower dosages, the compound exhibits potent anticancer activity without significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
2-(2-Methylcyclopropyl)pyrimidin-4-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic pathways may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are eventually excreted from the body.
Transport and Distribution
The transport and distribution of 2-(2-Methylcyclopropyl)pyrimidin-4-amine within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic properties allow it to cross cell membranes and accumulate in target tissues . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-(2-Methylcyclopropyl)pyrimidin-4-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization to the nucleus, for example, may enhance its ability to modulate gene expression and interact with nuclear proteins.
属性
IUPAC Name |
2-(2-methylcyclopropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-4-6(5)8-10-3-2-7(9)11-8/h2-3,5-6H,4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVVIADKVPMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


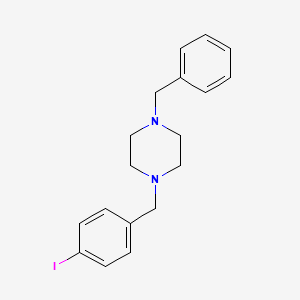
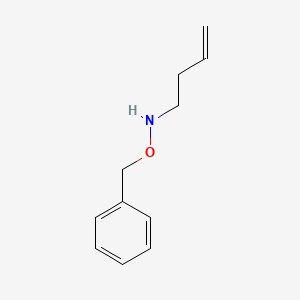
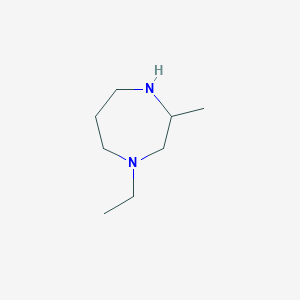


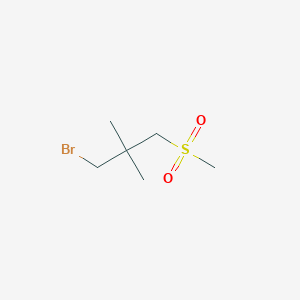
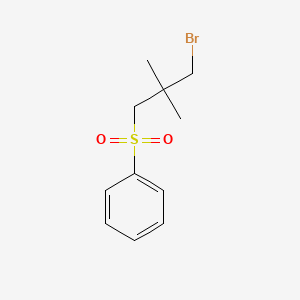
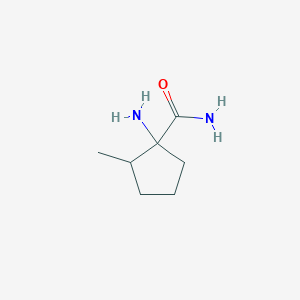
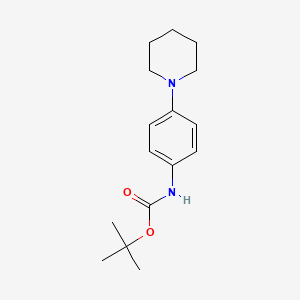
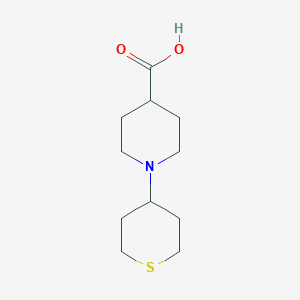

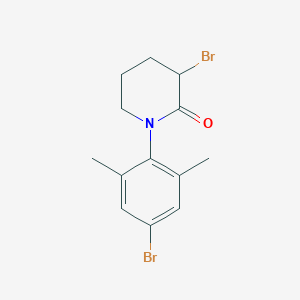
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)

